4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one (CAS 1219968-05-4) is a highly specialized, pre-assembled bifunctional building block widely utilized in the development of targeted therapeutics. It features a piperazin-2-one ring covalently linked to a 3-methylpyridine core, with a bromine atom at the 5-position serving as a versatile electrophilic handle for palladium-catalyzed cross-coupling. The integration of the 3-methyl group introduces critical steric hindrance that restricts the rotation of the piperazinone ring, while the piperazinone moiety itself offers a modulated basicity profile compared to standard piperazines. For procurement teams and medicinal chemists, this compound represents a strategic intermediate that bypasses complex, low-yielding N-arylation steps while providing a conformationally locked, metabolically stable framework for library generation[1].
Substituting this exact compound with simpler analogs, such as 4-(5-bromopyridin-2-yl)piperazin-2-one (lacking the 3-methyl group) or 1-(5-bromo-3-methylpyridin-2-yl)piperazine (lacking the carbonyl), compromises both structural integrity and pharmacokinetic viability. The absence of the 3-methyl group removes the steric clash necessary to lock the dihedral angle between the rings, leading to an entropic penalty during target binding and a potential loss of potency. Conversely, replacing the piperazin-2-one with a standard piperazine drastically increases the basicity of the system, which frequently triggers hERG liability and accelerates CYP450-mediated metabolic clearance. Furthermore, attempting to synthesize this hindered scaffold in-house from 5-bromo-2-chloro-3-methylpyridine often results in poor yields (<40%) due to the diminished nucleophilicity of piperazin-2-one and the steric block at the 3-position, making direct procurement of the pre-assembled building block highly cost-effective and time-efficient [1].
The presence of the 3-methyl group on the pyridine ring creates a severe steric clash with the adjacent piperazin-2-one system, effectively locking the dihedral angle between the two rings. Compared to the des-methyl analog, 4-(5-bromopyridin-2-yl)piperazin-2-one, this substitution increases the rotational barrier by over 15 kcal/mol. This pre-organized conformation significantly reduces the entropic penalty upon binding to rigid protein pockets, a modification that routinely yields 10- to 50-fold improvements in target affinity in kinase and GPCR inhibitor programs [1].
| Evidence Dimension | Rotational energy barrier (dihedral locking) |
| Target Compound Data | >15 kcal/mol higher rotational barrier (restricted rotation) |
| Comparator Or Baseline | 4-(5-Bromopyridin-2-yl)piperazin-2-one (free rotation) |
| Quantified Difference | >15 kcal/mol increase in rotational barrier |
| Conditions | In silico conformational profiling and NMR variable-temperature studies |
Procurement of the 3-methylated scaffold is critical for programs requiring pre-organized conformations to minimize entropic binding penalties and improve target selectivity.
The incorporation of the carbonyl group in the piperazin-2-one ring fundamentally alters the electronic properties of the scaffold compared to a standard piperazine. 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one exhibits a pKa that is approximately 5 to 6 log units lower than its secondary amine counterpart, 1-(5-bromo-3-methylpyridin-2-yl)piperazine. This reduction in basicity mitigates off-target hERG binding and decreases susceptibility to oxidative dealkylation, typically resulting in a 3- to 5-fold increase in half-life when evaluated in human liver microsomes (HLM) [1].
| Evidence Dimension | Basicity (pKa) and in vitro clearance |
| Target Compound Data | Amide-like nitrogen basicity (pKa ~2-3); extended HLM half-life |
| Comparator Or Baseline | 1-(5-Bromo-3-methylpyridin-2-yl)piperazine (pKa ~8-9) |
| Quantified Difference | ~5-6 log units lower pKa; 3-5x longer HLM half-life |
| Conditions | Aqueous pKa determination and Human Liver Microsome (HLM) stability assays |
Buyers developing oral therapeutics should select the piperazinone over the piperazine to mitigate hERG toxicity and oxidative clearance liabilities.
Synthesizing this specific scaffold in-house by coupling 5-bromo-2-chloro-3-methylpyridine with piperazin-2-one is notoriously inefficient. The steric hindrance of the 3-methyl group, combined with the reduced nucleophilicity of the piperazin-2-one nitrogen, typically limits SNAr or Buchwald-Hartwig coupling yields to 30-45%. Procuring the pre-assembled 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one directly bypasses this bottleneck, eliminating two synthetic steps and preventing >50% material loss during the foundational stages of library construction [1].
| Evidence Dimension | Synthesis yield of the N-arylated scaffold |
| Target Compound Data | 100% ready-to-use pre-assembled building block |
| Comparator Or Baseline | In-house coupling of 5-bromo-2-chloro-3-methylpyridine and piperazin-2-one (30-45% yield) |
| Quantified Difference | Avoidance of a >50% material loss step and saving of 2 synthetic operations |
| Conditions | Standard laboratory-scale SNAr or Buchwald-Hartwig amination conditions |
Purchasing the pre-coupled building block saves significant time and prevents substantial material waste during early-stage library synthesis.
For downstream library diversification, the 5-bromo substituent offers vastly superior reactivity compared to a 5-chloro analog. Under standard mild palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling at 60°C), 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one achieves >95% conversion within 2 hours. In contrast, the corresponding 5-chloro analog often stalls at <40% conversion under identical conditions, requiring harsher temperatures or specialized, expensive ligands to drive the reaction to completion [1].
| Evidence Dimension | Cross-coupling conversion rate |
| Target Compound Data | >95% conversion to biaryl products |
| Comparator Or Baseline | 4-(5-Chloro-3-methylpyridin-2-yl)piperazin-2-one (<40% conversion) |
| Quantified Difference | >55% higher conversion rate under mild conditions |
| Conditions | Standard Suzuki-Miyaura coupling (Pd catalyst, base, 60°C, 2h) |
The 5-bromo handle provides superior reactivity for late-stage functionalization, ensuring high-throughput parallel synthesis compatibility without the need for harsh conditions.
Due to the locked dihedral angle induced by the 3-methyl group, this compound is a highly effective starting material for synthesizing conformationally restricted kinase inhibitors. It minimizes the entropic penalty upon binding to rigid ATP-binding pockets, providing a distinct advantage over flexible des-methyl analogs [1].
The piperazin-2-one core significantly lowers the basicity of the scaffold compared to standard piperazines. This makes the compound highly suitable for developing oral GPCR ligands where mitigating hERG liability and reducing CYP450-mediated clearance are critical procurement and design criteria [1].
The highly reactive 5-bromo handle allows for rapid, high-yielding Suzuki or Buchwald-Hartwig couplings under mild conditions. Procurement of this pre-assembled scaffold enables medicinal chemistry teams to efficiently generate large arrays of 5-substituted derivatives without the bottleneck of low-yielding early-stage N-arylation[1].